4-(2-chlorophenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(2-chlorophenyl)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3/c20-14-3-1-2-4-16(14)23-7-9-24(10-8-23)19(26)21-13-5-6-17-15(11-13)22-18(25)12-27-17/h1-6,11H,7-10,12H2,(H,21,26)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCQMSZCKCFYGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)NC3=CC4=C(C=C3)OCC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-chlorophenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide is a derivative of benzoxazine, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzoxazine moiety, which contributes to its pharmacological properties.
Mechanisms of Biological Activity
Benzoxazine derivatives exhibit various biological activities due to their ability to interact with multiple biological targets. The mechanisms include:
- Antimicrobial Activity : Compounds in this class have shown significant antibacterial and antifungal properties. The presence of the chlorophenyl group enhances lipophilicity, aiding in membrane penetration and increasing antimicrobial efficacy.
- Anticancer Properties : Research indicates that benzoxazine derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. For instance, studies have reported that certain derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines.
- Anti-inflammatory Effects : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to their anti-inflammatory properties.
Case Studies
- Anticancer Activity : A study evaluated the anticancer potential of related benzoxazine derivatives against MCF-7 breast cancer cells, reporting an IC50 value of approximately 70 µg/mL for one derivative . This suggests that modifications in the benzoxazine structure can significantly enhance anticancer activity.
- Antimicrobial Efficacy : Another investigation assessed the antibacterial activity of various benzoxazine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives exhibited minimum inhibitory concentrations (MIC) below 50 µg/mL, demonstrating promising antibacterial potential .
- Enzyme Inhibition : The compound's ability to inhibit acetylcholinesterase (AChE) was tested, revealing a significant inhibitory effect comparable to standard drugs used for Alzheimer's disease treatment .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) |
|---|---|---|---|
| Compound A | Anticancer | MCF-7 | 70 |
| Compound B | Antibacterial | S. aureus | < 50 |
| Compound C | Enzyme Inhibition | AChE | 30 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
